molecular formula C18H26N2O4S B11085869 Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B11085869
M. Wt: 366.5 g/mol
InChI Key: LAMQPFDUOHTJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate, often involves multi-step reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production of thiophene derivatives typically employs scalable methods such as the Gewald reaction due to its efficiency and high yield. The use of ionic liquids as solvents has also been explored to enhance reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Bromine, chlorine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of cyclohexylcarbamoyl and propanoylamino groups makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C18H26N2O4S/c1-4-13(21)20-17-14(18(23)24-5-2)11(3)15(25-17)16(22)19-12-9-7-6-8-10-12/h12H,4-10H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

LAMQPFDUOHTJBR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)NC2CCCCC2)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.